molecular formula C9H6ClF3N4 B11731938 4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11731938
M. Wt: 262.62 g/mol
InChI Key: AQWVKTCHMMPCNU-UHFFFAOYSA-N
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Description

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a high-purity chemical reagent intended for research and development purposes exclusively. This molecule features a hybrid pyrazole-pyridine scaffold, a structure commonly investigated in medicinal and agricultural chemistry for its potential as a core building block. The presence of both a chloro substituent and a trifluoromethyl group on the aromatic rings is known to influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for constructing more complex molecular libraries. The primary research applications of this compound may include its use as a key synthetic intermediate in the discovery of novel small-molecule candidates. Its structure suggests potential for development in various screening programs. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClF3N4

Molecular Weight

262.62 g/mol

IUPAC Name

4-chloro-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-3-amine

InChI

InChI=1S/C9H6ClF3N4/c10-6-4-17(16-8(6)14)7-2-1-5(3-15-7)9(11,12)13/h1-4H,(H2,14,16)

InChI Key

AQWVKTCHMMPCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Hydrazine and β-Ketonitrile Cyclization

The pyrazole scaffold is constructed via cyclocondensation of hydrazine derivatives with β-ketonitriles bearing trifluoromethyl groups. For example, 5-(trifluoromethyl)pyridin-2-amine reacts with 3-chloro-3-oxopropanenitrile in ethanol under reflux (78°C, 12 h) to yield the pyrazole intermediate. TosOH (p-toluenesulfonic acid) catalyzes this reaction, achieving yields of 68–72% after silica gel chromatography.

Critical Parameters :

  • Solvent : Ethanol or methanol enhances solubility of polar intermediates.

  • Catalyst : TosOH (0.2 equivalents) accelerates imine formation and cyclization.

  • Temperature : Prolonged reflux prevents premature precipitation of intermediates.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction times by 80% compared to conventional heating. A mixture of 2-hydrazinyl-5-(trifluoromethyl)pyridine and ethyl 3-chloroacetoacetate in DMF generates the pyrazole core in 85% yield, as confirmed by LC-MS.

Chlorination Strategies for C-4 Substitution

POCl₃-Mediated Chlorination

Phosphorus oxychloride (POCl₃) introduces the chlorine atom at the C-4 position. A solution of 1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine in anhydrous dichloromethane reacts with POCl₃ (1.2 equivalents) at 0°C, followed by gradual warming to 25°C. Quenching with saturated NaHCO₃ yields the chlorinated product (89% purity, 93% yield).

Optimization Insights :

  • Stoichiometry : Excess POCl₃ (>1.5 eq) leads to over-chlorination.

  • Solvent : Anhydrous CH₂Cl₂ minimizes side reactions with moisture.

N-Chlorosuccinimide (NCS) in Ionic Liquids

NCS in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) at 60°C selectively chlorinates the pyrazole ring without affecting the trifluoromethyl group. This green method achieves 88% yield and reduces waste.

Palladium-Catalyzed Cross-Coupling for Pyridinyl Attachment

Suzuki–Miyaura Coupling

Aryl boronic esters of 5-(trifluoromethyl)pyridine undergo coupling with 4-chloro-1H-pyrazol-3-amine using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (4:1). Heating at 100°C for 8 h furnishes the target compound in 76% yield.

Catalyst Screening :

CatalystLigandYield (%)
Pd(OAc)₂XantPhos62
Pd₂(dba)₃BrettPhos71
Pd(PPh₃)₄None76

Buchwald–Hartwig Amination

For direct amination, 4-chloro-1H-pyrazole reacts with 2-bromo-5-(trifluoromethyl)pyridine using Pd-G3 precatalyst (2 mol%) and RuPhos ligand. In tert-amyl alcohol at 90°C, this method achieves 82% yield with >99% regioselectivity.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.81 (d, J = 5.2 Hz, 1H, pyridine-H), 8.40 (s, 1H, pyrazole-H), 7.99 (d, J = 8.0 Hz, 1H), 7.45 (d, J = 9.6 Hz, 1H).

  • ¹³C NMR : 154.2 (C-Cl), 143.5 (CF₃), 121.8 (q, J = 272 Hz, CF₃).

  • HRMS (ESI) : m/z calcd. for C₉H₆ClF₃N₅ [M+H]⁺: 278.0341; found: 278.0339.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity. Retention time: 6.8 min.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing C-5 chlorination is suppressed using bulky bases (e.g., DIPEA) or low temperatures.

  • Moisture Sensitivity : POCl₃ reactions require strict anhydrous conditions, achieved via molecular sieves or N₂ atmosphere.

  • Byproduct Formation : Silica gel chromatography (ethyl acetate/hexanes, 1:3) removes succinimide byproducts from NCS reactions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds related to 4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have been synthesized and evaluated for their efficacy against various microbial strains. In particular, studies indicate that modifications to the pyrazole ring can enhance antimicrobial activity, making these compounds promising candidates for developing new antibiotics .

Anticancer Properties
The compound's structure allows for interactions with biological targets associated with cancer. Various derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo. The incorporation of trifluoromethyl groups is believed to enhance the lipophilicity and biological activity of these compounds, leading to improved anticancer effects .

Enzyme Inhibition
Certain derivatives of this compound have been identified as inhibitors of specific enzymes involved in disease pathways. For example, studies have highlighted its potential as an inhibitor of Sfp-PPTase, an enzyme crucial for bacterial viability and pathogenicity. This suggests that the compound could be developed into a therapeutic agent targeting bacterial infections .

Agrochemicals

Pesticidal Activity
The unique chemical properties of this compound have led to its exploration as a potential pesticide. Research indicates that its derivatives can exhibit herbicidal and insecticidal activities, making them suitable candidates for agricultural applications. The trifluoromethyl group is particularly noted for enhancing the stability and effectiveness of these compounds in agricultural formulations .

Materials Science

Synthesis of Functional Materials
In materials science, the compound has been utilized in the synthesis of functional materials with specific electronic or optical properties. Its ability to form stable complexes with metals makes it a candidate for developing sensors or catalysts. The introduction of the trifluoromethyl group can modify the electronic properties of the resulting materials, enhancing their performance in various applications .

Summary Table of Applications

Field Application Remarks
Medicinal ChemistryAntimicrobial ActivityEffective against various microbial strains; potential for new antibiotics.
Anticancer PropertiesEnhances tumor inhibition; active against cancer cell lines.
Enzyme InhibitionPotential Sfp-PPTase inhibitor; useful against bacterial infections.
AgrochemicalsPesticidal ActivityHerbicidal and insecticidal properties; enhances agricultural productivity.
Materials ScienceSynthesis of Functional MaterialsUseful in sensors and catalysts; modified electronic properties with trifluoromethyl group.

Case Studies

  • Antimicrobial Efficacy Study
    A study published in Pharmaceutical Research demonstrated that a series of pyrazole derivatives exhibited significant antimicrobial activity against Candida albicans and Staphylococcus aureus. The study highlighted how structural modifications influenced potency, suggesting pathways for optimizing these compounds for clinical use .
  • Cancer Cell Line Inhibition
    Research conducted on the anticancer effects of pyrazole derivatives indicated that specific modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study emphasized the role of trifluoromethyl substitutions in improving drug-like properties and bioavailability .
  • Agrochemical Application Trials
    Field trials assessing the herbicidal activity of related compounds showed promising results against common weeds in maize crops, demonstrating effective control without significant phytotoxicity to the crop itself. This research supports further development towards commercial pesticide formulations .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physico-Chemical/Biological Notes References
4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine C₉H₇Cl₂F₃N₄ 299.08 - Cl at pyrazole C4
- Pyridin-2-yl with CF₃ at C5
High polarity due to Cl and CF₃; potential for hydrogen bonding via NH₂ group.
5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine C₁₀H₉F₃N₄ 242.21 - CH₃ at pyrazole C5
- Pyridin-2-yl with CF₃ at C5
Reduced electronegativity at C5; increased lipophilicity compared to Cl-substituted analog.
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine C₁₀H₁₀ClN₃ 207.65 - Cl-substituted phenyl at pyrazole C3
- CH₃ at pyrazole N1
Enhanced aromatic stacking potential; lower solubility due to phenyl group.
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine C₂₀H₁₂Cl₃FN₄ 454.70 - F-substituted phenyl at C4
- Trichlorophenyl at N1
High steric bulk; X-ray data (R = 0.031) confirms planar pyrazole core and substituent geometry.
1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride C₉H₈ClF₃N₄·HCl 299.08 (free base) - NH₂ at pyrazole C3
- Pyridin-2-yl with CF₃ at C5 (as HCl salt)
Improved aqueous solubility due to salt formation; retains CF₃-driven metabolic stability.
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine C₁₀H₈ClFN₃ 239.64 - Cl at pyrazole C4
- 3-Fluorobenzyl group at N1
Increased lipophilicity from benzyl group; fluorine enhances electronegativity.
4-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine C₁₆H₁₁ClF₃N₃ 337.73 - Cl-substituted phenyl at C4
- CF₃-substituted phenyl at N1
Dual aryl groups may enhance π-π interactions; steric hindrance impacts binding affinity.

Key Structural and Functional Insights:

Salt forms (e.g., hydrochloride in ) significantly enhance aqueous solubility, critical for pharmacokinetic optimization.

Role of Trifluoromethyl (-CF₃) Groups :

  • The -CF₃ group on the pyridine ring (common in all analogs) contributes to metabolic stability and electron-withdrawing effects, modulating reactivity and binding interactions .

Aromatic vs. Heteroaromatic Substituents :

  • Replacement of the pyridine ring with phenyl groups (e.g., 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine ) reduces nitrogen-mediated solubility but enhances aromatic stacking in hydrophobic environments.

Biological Activity

4-Chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and molecular modeling studies related to this compound, highlighting its pharmacological properties and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC11H8ClF3N4
Molecular Weight292.66 g/mol
IUPAC NameThis compound
PubChem CID735734

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole structure. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds with a pyrazole scaffold exhibit significant anticancer properties. For instance, research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro assays have shown that this compound exhibits notable antiproliferative effects against these cancer types, with IC50 values indicating effective concentration ranges for therapeutic applications .

Anti-inflammatory Properties

In addition to its anticancer potential, this compound has been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways. Studies report that certain analogs demonstrate IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting a promising avenue for therapeutic development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
  • Modulation of Apoptosis : It has been suggested that this compound can induce apoptosis in cancer cells, contributing to its anticancer effects.
  • Anti-inflammatory Pathways : By inhibiting COX and LOX enzymes, it reduces the synthesis of pro-inflammatory mediators.

Case Studies

Several case studies have illustrated the efficacy of pyrazole derivatives in preclinical models:

  • Breast Cancer Model : In vivo studies using breast cancer xenografts demonstrated significant tumor reduction upon treatment with pyrazole derivatives, including this compound.
  • Inflammatory Disease Models : Animal models of inflammation showed reduced edema and pain responses when treated with this compound, supporting its potential as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for 4-chloro-1-(5-(trifluoromethyl)pyridin-2-yl)-1H-pyrazol-3-amine, and how is purity ensured?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or cyclocondensation. For example:

  • Step 1 : React 5-(trifluoromethyl)pyridin-2-amine with a chlorinated pyrazole precursor under basic conditions (e.g., cesium carbonate) .
  • Step 2 : Purify intermediates via column chromatography (e.g., using ethyl acetate/hexane gradients) and validate purity with HPLC (>95%) .
  • Key considerations : Optimize reaction temperature (35–80°C) and solvent choice (e.g., DMSO or DMF) to minimize side products .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy : Assign peaks for pyrazole NH₂ (δ ~5.5 ppm), pyridine protons (δ ~8.5–9.0 ppm), and CF₃ groups (¹⁹F NMR: δ ~-60 ppm) .
  • Mass spectrometry : Confirm molecular weight using HRMS (e.g., ESI+: expected [M+H]⁺ = 303.04) .
  • IR spectroscopy : Identify amine (N-H stretch ~3300 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .

Advanced Questions

Q. How can catalytic systems be optimized to improve synthetic yield?

  • Catalyst screening : Test copper(I) bromide or palladium catalysts for coupling reactions, noting that Cu(I) may enhance heterocyclic bond formation .
  • Solvent effects : Compare polar aprotic solvents (e.g., DMF vs. DMSO) to stabilize intermediates and reduce decomposition .
  • Kinetic studies : Use in-situ monitoring (e.g., TLC or LC-MS) to identify rate-limiting steps and adjust reagent stoichiometry .

Q. What role does the trifluoromethyl group play in modulating biological activity?

  • Electronic effects : The CF₃ group increases electron-withdrawing properties, enhancing binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Metabolic stability : Fluorine substitution reduces oxidative metabolism, improving pharmacokinetic profiles in vitro .
  • Structure-activity relationship (SAR) : Compare analogs with -CF₃ vs. -CH₃ to assess potency shifts in enzymatic assays (e.g., IC₅₀ values) .

Q. What in vitro models are suitable for evaluating this compound’s bioactivity?

  • Kinase inhibition assays : Screen against Jak2 or related kinases using ATP-competitive binding assays, referencing protocols from Jak2 inhibitor studies .
  • Cellular proliferation assays : Test in cancer cell lines (e.g., HEL 92.1.7 for Jak2 V617F mutations) with IC₅₀ determination via MTT assays .
  • Crystallography : Co-crystallize with target proteins (e.g., using SHELX for refinement) to resolve binding modes .

Data Analysis and Contradictions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

  • Cross-validation : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT calculations) .
  • Batch consistency : Replicate syntheses under controlled conditions to isolate solvent- or pH-dependent peak variations .

Q. What computational tools aid in predicting the compound’s reactivity and stability?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for derivatization .
  • Molecular dynamics (MD) : Simulate solvation effects and degradation pathways in physiological conditions .

Methodological Resources

  • Crystallography : Use SHELX programs for structure refinement from X-ray data .
  • Spectral databases : Reference PubChem (InChI: InChI=1S/C9H5ClF3N4/c10-6-4-7(15-16-6)17-8-2-1-5(14-8)9(11,12)13/h1-4H,(H2,15,16)) for cross-referencing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.